ethyl 4-[3-(2,3-dihydro-1H-indol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
Overview
Description
Ethyl 4-[3-(2,3-dihydro-1H-indol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes to cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biochemical context within which they are operating.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these influences would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have a variety of potential effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(2,3-dihydro-1H-indol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of aniline derivatives with ethyl acetoacetate under acidic conditions to form the indole ring . The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors . The final step involves esterification with benzoic acid or its derivatives to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(2,3-dihydro-1H-indol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives under mild conditions.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters depending on the electrophile used.
Scientific Research Applications
Ethyl 4-[3-(2,3-dihydro-1H-indol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
Oxindole derivatives: Compounds with an oxidized indole ring, often used in medicinal chemistry.
Benzoate esters: A broad class of compounds with varying biological activities.
Uniqueness
Ethyl 4-[3-(2,3-dihydro-1H-indol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate is unique due to its combination of an indole moiety, a pyrrolidine ring, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-[3-(2,3-dihydroindol-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-2-27-21(26)15-7-9-16(10-8-15)23-19(24)13-18(20(23)25)22-12-11-14-5-3-4-6-17(14)22/h3-10,18H,2,11-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASGOFNAGZNLGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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